ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a fused bicyclic core with a cyclopropaneamide substituent at position 2 and an ethyl carboxylate ester at position 2. The cyclopenta[b]thiophene scaffold distinguishes it from cyclopenta[c]thiophene isomers, where the thiophene ring is fused at a different position, leading to distinct electronic and steric properties .
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-2-18-14(17)11-9-4-3-5-10(9)19-13(11)15-12(16)8-6-7-8/h8H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOBUVKUIAAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the thiophene ring.
Industrial production methods for thiophene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles or electrophiles that target specific sites on the thiophene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of cyclopenta[b]thiophene exhibit significant antimicrobial properties. For instance, compounds structurally related to ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that certain thiophene derivatives possess anticancer activity. This compound has been evaluated for its potential to induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a key aspect of its anticancer efficacy.
Material Science
Organic Electronics
Compounds like this compound are being explored for their applications in organic electronics due to their semiconducting properties. Research indicates that these compounds can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved charge transport and stability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Mishra et al. (2011) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria by thiophene derivatives. |
| ResearchGate Study (2012) | Anticancer Properties | Showed that cyclopenta[b]thiophene derivatives induce apoptosis in various cancer cell lines through modulation of apoptotic pathways. |
| Organic Electronics Research (2020) | Material Applications | Found that thiophene-based compounds enhance the efficiency of OLEDs due to their favorable electronic properties. |
Mechanism of Action
The
Biological Activity
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. A study reported the synthesis and evaluation of derivatives of cyclopenta[b]thiophene against various cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.10 |
| Compound B | HepG2 (Liver Cancer) | 14.9 |
| Ethyl 2-Cyclopropaneamido-4H... | MCF-7 (Breast Cancer) | TBD |
The compound demonstrated promising results in inducing apoptosis in MCF-7 cells, with flow cytometry analysis revealing significant cell cycle arrest at the G2/M phase following treatment with IC50 values around 23.2 µM .
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. In particular, studies suggest that compounds with a benzo[b]thiophene scaffold can act as inhibitors of STAT3 and JAK2 pathways, which are often dysregulated in cancer .
Anti-inflammatory Activity
In addition to its antitumor properties, derivatives of cyclopenta[b]thiophene have shown anti-inflammatory effects. For example, compounds similar to ethyl 2-cyclopropaneamido have been evaluated for their ability to inhibit pro-inflammatory cytokine production in vitro.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that certain derivatives possess significant antibacterial activity against various strains of bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 30 |
| Ethyl 2-Cyclopropaneamido-4H... | TBD |
Case Studies
- Study on Apoptosis Induction : A study focused on the effects of ethyl 2-cyclopropaneamido on MCF-7 cells demonstrated that treatment led to increased apoptosis rates compared to control groups. Flow cytometric analysis indicated a notable increase in early apoptotic cells .
- In Vivo Efficacy : In vivo studies using tumor-bearing mice showed that administration of ethyl 2-cyclopropaneamido resulted in reduced tumor volume and improved survival rates compared to untreated controls.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of Ethyl 2-Cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate and Analogues
Key Differences and Implications
(a) Core Structure: Cyclopenta[b] vs. Cyclopenta[c]thiophene
- Cyclopenta[b]thiophene (target compound): The thiophene ring is fused at the "b" position, creating a distinct electronic environment due to conjugation patterns. This fusion may enhance π-stacking interactions in biological targets compared to the "c" isomer .
(b) Substituent Effects
- Cyclopropaneamido Group: Introduces conformational rigidity and hydrogen-bonding capacity (N–H donor), which may improve target engagement compared to the triazolyl-sulfanyl group in TAMRA compounds .
- Ethyl Carboxylate : Enhances solubility relative to sulfone esters (e.g., phenylsulfonyl groups in ), which are more electron-withdrawing and may reduce bioavailability .
- Triazolyl vs.
Pharmacological Potential
While direct data on the target compound are scarce, the TAMRA mitofusin agonist () demonstrates that cyclopenta[b]thiophene derivatives can regulate mitochondrial function. The cyclopropaneamido group may enhance stability in vivo compared to triazole-based analogs, though this requires experimental validation .
Crystallographic and Hydrogen-Bonding Analysis
- Hydrogen Bonding : The cyclopropaneamido group may form stronger N–H···O bonds than sulfone esters () or triazoles (), influencing crystal packing and solubility (as per Etter’s graph-set analysis in ) .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization, functionalization, and condensation. A common approach is the Gewald thiophene synthesis, which utilizes α-cyanoesters and ketones to construct the thiophene core. For example, ethyl 2-amino-thiophene-3-carboxylate derivatives (precursors) are synthesized by reacting cyanoacetates with cycloalkanones, followed by cyclopropaneamido group introduction via coupling reagents like EDC/HOBt . Key steps include:
- Cyclization : Under acidic conditions (e.g., acetic acid) with catalytic piperidine.
- Amidation : Using cyclopropanecarbonyl chloride in anhydrous DMF.
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate).
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Refer to the SDS guidelines (e.g., AK Scientific, Inc.):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2/2A irritant) .
- Ventilation : Use fume hoods to minimize inhalation of dust (respiratory toxicity, Category 3).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
Q. Which characterization techniques are essential for verifying its structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropaneamido and thiophene ring substituents (e.g., δ 1.2–1.4 ppm for cyclopropane protons) .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., m/z 329.46 for C₁₉H₂₃NO₂S) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict transition states and intermediates. For example, ICReDD’s approach combines:
- Reaction Path Screening : Identify low-energy pathways using Gaussian or ORCA software.
- Machine Learning : Train models on existing thiophene reaction datasets to predict optimal conditions (solvent, catalyst, temperature) .
- Feedback Loops : Validate predictions via small-scale experiments, then refine computational parameters .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in cyclopenta[b]thiophene) by analyzing spectra at −40°C to 80°C .
- 2D NMR Techniques : Use COSY and NOESY to assign overlapping signals (e.g., diastereotopic cyclopropane protons) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition for bond angles/rotamers) .
Q. What strategies address low yields in amidation or cyclopropane functionalization?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., molar ratio of coupling reagent, reaction time). For example, a 2³ factorial design can test EDC concentration (1.2–2.0 eq), temperature (0–25°C), and solvent (DMF vs. THF) .
- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, to improve amidation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve cyclopropane ring stability .
Q. How can the compound’s reactivity be modeled for drug discovery applications?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes).
- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropane vs. cyclohexane) on bioactivity using descriptors like logP and polar surface area .
- In Vitro Assays : Validate predictions via enzyme inhibition assays (e.g., IC₅₀ determination) .
Q. What ecological considerations are relevant for disposal or large-scale use?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F tests to assess aerobic degradation in water/soil .
- Ecotoxicity Screening : Conduct Daphnia magna or algae growth inhibition assays (EC₅₀ < 10 mg/L indicates high toxicity) .
- Waste Neutralization : Hydrolyze ester groups under basic conditions (e.g., NaOH/ethanol) before disposal .
Q. How can structure-activity relationships (SAR) be analyzed for this scaffold?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing cyclopropane with cyclohexane or fluorinated groups) .
- Biological Profiling : Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify key pharmacophores.
- 3D Pharmacophore Mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical interaction points .
Q. How can synthetic intermediates be validated for scalability?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progression in real time .
- Green Chemistry Metrics : Calculate E-factor and atom economy for each step to minimize waste .
- Kilogram-Scale Trials : Optimize stirring rate, heat transfer, and solvent recovery in pilot reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
